molecular formula C21H20N2O3S B2914529 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide CAS No. 955672-73-8

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide

Cat. No.: B2914529
CAS No.: 955672-73-8
M. Wt: 380.46
InChI Key: BEDSTTFKUKLCTP-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide (CAS 955672-73-8) is a chemical compound supplied with a minimum purity of 95% . This organic molecule features a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known to form the backbone of numerous bioactive compounds and drugs with activities against cancer, pain, gout, and neurodegenerative diseases . The structure is further modified with a naphthalene-2-sulfonamide group, classifying it among N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives . Recent scientific investigations into NSTHIQ derivatives highlight their significant potential in antimicrobial research . Studies have demonstrated that these compounds can be synthesized using environmentally friendly catalysts and exhibit potent antifungal properties against species such as Aspergillus , Penicillium , and Botrytis cinerea , making them promising candidates for the development of novel antimicrobial agents . Furthermore, compounds with the sulfonamide functional group are frequently explored for their ability to inhibit specific enzymes, suggesting this reagent may serve as a valuable scaffold in enzymology and structure-based drug design programs . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15(24)23-11-10-17-6-8-20(12-19(17)14-23)22-27(25,26)21-9-7-16-4-2-3-5-18(16)13-21/h2-9,12-13,22H,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDSTTFKUKLCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Subsequent acetylation of the tetrahydroisoquinoline core is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reducing reaction times and improving scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the tetrahydroisoquinoline core.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Oxidation of the tetrahydroisoquinoline core can lead to the formation of isoquinoline derivatives.

  • Reduction: Reduction reactions can yield various reduced forms of the compound, depending on the specific functional groups targeted.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has been investigated for its potential therapeutic applications, including its use as an antitumor agent, antihypertensive, and neurotropic agent. Its ability to modulate biological pathways makes it a candidate for drug development and pharmaceutical research.

Industry: In the industrial sector, this compound can be utilized in the development of advanced materials and chemical products. Its unique properties may contribute to the creation of new materials with enhanced performance and functionality.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide can be contextualized by comparing it to analogs within the tetrahydroisoquinoline-sulfonamide family. Below is a detailed analysis:

Structural Analogues
Compound Name Core Structure Modifications Key Functional Groups Biological Target (Hypothesized)
Target Compound 1,2,3,4-Tetrahydroisoquinoline + naphthalene 2-Acetyl, naphthalene-2-sulfonamide Kinases, GPCRs
5d 1,2,3,4-Tetrahydroisoquinoline + pyrimidine 2-Acetyl, chloropyrimidine, benzenesulfonamide Kinase inhibition (e.g., JAK/STAT)

Key Observations :

  • Replacement of 5d’s chloropyrimidine with a naphthalene system may reduce steric hindrance, improving solubility or off-target selectivity.
Physicochemical Properties
Property Target Compound Compound 5d
Molecular Weight ~383.4 g/mol (estimated) ~511.9 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity)
Solubility Low in aqueous buffers Very low (requires DMSO)

Analysis : The naphthalene group in the target compound may marginally improve aqueous solubility compared to 5d’s chloropyrimidine-benzenesulfonamide system, though both exhibit poor solubility—a common limitation in this class.

Crystallographic Insights

Structural determination of similar compounds (e.g., 5d) relies on tools like SHELX for refinement and ORTEP-III for graphical representation of thermal ellipsoids . These methods confirm the planar geometry of sulfonamide groups and acetyl orientation, critical for structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide?

  • Methodology :

  • Step 1 : Synthesize the tetrahydroisoquinoline core via Pictet-Spengler condensation of phenethylamine derivatives with aldehydes, followed by acetylation at the 2-position using acetyl chloride .
  • Step 2 : Prepare naphthalene-2-sulfonamide by reacting 2-naphthalenesulfonyl chloride (CAS 93-11-8) with ammonia or amine derivatives under controlled pH (6–8) to avoid hydrolysis .
  • Step 3 : Couple the two fragments via nucleophilic substitution or amide-bond formation. Optimize reaction conditions (e.g., DMF as solvent, 60–80°C) to enhance yield .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-NMR (e.g., acetyl peak at δ 2.1–2.3 ppm) .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Analytical Workflow :

  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ ~399.14 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm1^{-1}, acetyl C=O at ~1700 cm1^{-1}) .
  • NMR : Assign peaks for the tetrahydroisoquinoline (e.g., aromatic protons at δ 6.5–7.5 ppm) and sulfonamide (NH protons at δ 7.8–8.2 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., MAPK or CDK kinases). Focus on hydrogen bonding between the sulfonamide group and kinase hinge regions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Validation : Cross-check with experimental IC50_{50} values from kinase inhibition assays. Discrepancies >10-fold may indicate force field inaccuracies or protonation state errors .

Q. What strategies address contradictions in biological activity data across studies?

  • Case Example :

  • Issue : Conflicting IC50_{50} values (e.g., 0.5 μM vs. 5 μM) for the same kinase.
  • Resolution :
  • Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ATP concentrations (1 mM vs. 100 μM), and detection methods (radiometric vs. fluorescence) .
  • Compound Stability : Test degradation in DMSO stock solutions over 72 hours using LC-MS. Adjust storage conditions (-80°C, desiccated) if degradation >5% occurs .
  • Table 1 : Example Data Variability Analysis
StudyIC50_{50} (μM)ATP Conc. (mM)Buffer pH
A0.51.07.4
B5.00.18.0

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

  • Methodology :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to isolate enantiomers .
  • ADME Profiling : Compare logP (octanol/water), plasma protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes) for each enantiomer .
  • Key Finding : The (R)-enantiomer may exhibit 3x higher metabolic stability due to reduced CYP3A4-mediated oxidation .

Experimental Design & Data Analysis

Q. What experimental controls are critical for in vitro cytotoxicity assays?

  • Best Practices :

  • Negative Control : Use DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Positive Control : Include staurosporine (IC50_{50} ~10 nM) to validate assay sensitivity.
  • Replicates : Perform triplicate measurements with CV <15% .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Table 2 : Reaction Optimization Parameters

ParameterTested RangeOptimal ValueYield Increase
Temperature50–90°C80°C+25%
SolventDMF, THF, DCMDMF+18%
CatalystNone, DMAP, TEADMAP (5 mol%)+30%
  • Reference : Higher temperatures in DMF improve solubility of sulfonamide intermediates .

Contradiction Analysis

Q. Why do structural studies report varying conformations of the tetrahydroisoquinoline ring?

  • Root Cause :

  • X-ray vs. NMR : X-ray crystallography may show a flattened ring due to crystal packing forces, while NMR in solution detects dynamic puckering .
  • Mitigation : Perform variable-temperature NMR (-40°C to 25°C) to observe ring flexibility .

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